molecular formula C6H5BClFO3 B13925490 (3-Chloro-2-fluoro-6-hydroxyphenyl)boronic acid

(3-Chloro-2-fluoro-6-hydroxyphenyl)boronic acid

Katalognummer: B13925490
Molekulargewicht: 190.37 g/mol
InChI-Schlüssel: OEUDFHPJGUQHLK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-2-fluoro-6-hydroxyphenyl)boronic acid can be achieved through various methods. One common approach involves the reaction of 3-chloro-2-fluoro-6-hydroxyphenylboronic ester with sodium hydroxide . Another method includes the reaction of 3-chloro-2-fluorobenzoic acid with triphenylborane . These reactions typically require controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound often involves bulk manufacturing and custom synthesis services . These methods ensure the compound is produced in large quantities while maintaining high purity and quality standards.

Analyse Chemischer Reaktionen

Types of Reactions

(3-Chloro-2-fluoro-6-hydroxyphenyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as sodium hydroxide, and solvents like dimethyl sulfoxide (DMSO) and methanol . Reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the yield and purity of the products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling reactions, the product is typically a biaryl compound .

Wissenschaftliche Forschungsanwendungen

(3-Chloro-2-fluoro-6-hydroxyphenyl)boronic acid has a wide range of applications in scientific research, including:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to (3-Chloro-2-fluoro-6-hydroxyphenyl)boronic acid include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups. The presence of both chlorine and fluorine atoms, along with the hydroxyl group, provides distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis and various scientific research applications.

Eigenschaften

Molekularformel

C6H5BClFO3

Molekulargewicht

190.37 g/mol

IUPAC-Name

(3-chloro-2-fluoro-6-hydroxyphenyl)boronic acid

InChI

InChI=1S/C6H5BClFO3/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2,10-12H

InChI-Schlüssel

OEUDFHPJGUQHLK-UHFFFAOYSA-N

Kanonische SMILES

B(C1=C(C=CC(=C1F)Cl)O)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.